6-fluoroquinolin-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2758003-10-8 |
|---|---|
Molecular Formula |
C9H8ClFN2 |
Molecular Weight |
198.62 g/mol |
IUPAC Name |
6-fluoroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7FN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H |
InChI Key |
KZUGVKIXWKQFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Fluoroquinolin 4 Amine Hydrochloride
Diverse Synthetic Routes to 6-Fluoroquinolin-4-amine (B1355991) Hydrochloride
The construction of the 6-fluoroquinolin-4-amine framework can be achieved through various synthetic methodologies, ranging from classical cyclization reactions using fundamental precursors to the development of more efficient, modern protocols.
The synthesis of the quinoline (B57606) ring system is a well-established field of organic chemistry, with several named reactions that utilize aniline derivatives as key starting materials. For the synthesis of 6-fluoroquinolin-4-amine, two primary precursor-based strategies are prevalent: building the heterocyclic system from a fluorinated aniline or modifying a pre-existing 6-fluoroquinoline scaffold.
One common approach begins with 4-fluoroaniline. nih.gov This precursor can undergo condensation and cyclization reactions to form the quinoline core. For instance, in the Conrad-Limpach-Knorr synthesis, an aniline reacts with a β-ketoester. The reaction of 4-fluoroaniline with ethyl acetoacetate, followed by thermal cyclization, yields 6-fluoro-4-hydroxy-2-methylquinoline. This 4-hydroxyquinoline intermediate is a crucial stepping stone.
A more direct route to the 4-amino functionality involves the conversion of the 4-hydroxy group to a more versatile leaving group, typically a chlorine atom. The treatment of 6-fluoro-4-hydroxyquinolines with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively yields the corresponding 4-chloro-6-fluoroquinoline intermediate. nih.govgoogle.com This 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C-4 position. Subsequent reaction with ammonia or an ammonia equivalent displaces the chloride to furnish the target 6-fluoroquinolin-4-amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Table 1: Overview of Precursor-Based Synthetic Strategies This table is interactive. Users can sort columns by clicking on the headers.
| Precursor | Key Transformation(s) | Intermediate(s) | Final Step |
|---|---|---|---|
| 4-Fluoroaniline | Conrad-Limpach Synthesis (reaction with β-ketoester) | 6-Fluoro-4-hydroxyquinoline | Chlorination, then Amination |
| 6-Fluoroquinolin-4-ol | Chlorination with POCl₃ or PCl₅ | 4-Chloro-6-fluoroquinoline sigmaaldrich.com | Nucleophilic substitution with ammonia |
| 3-Chloro-4-fluoroaniline | Reaction with diethyl ethoxymethylenemalonate, cyclization | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate researchgate.net | Hydrolysis, Decarboxylation, Chlorination, Amination |
While classical methods provide reliable access to the quinoline core, contemporary research focuses on developing more efficient, atom-economical, and environmentally benign protocols. Modern synthetic chemistry has introduced transition-metal-catalyzed and visible-light-mediated reactions for quinoline synthesis. organic-chemistry.org These novel methods often offer advantages such as milder reaction conditions, higher yields, and greater tolerance for diverse functional groups.
For example, copper-catalyzed intermolecular decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid have been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Similarly, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org One reported efficient modification for preparing related 2-arylvinylquinolines involved using zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF), which successfully increased yields from simple starting materials and minimized side reactions often seen in older methods. nih.gov The application of these modern strategies to fluorinated precursors could provide more streamlined and efficient pathways to 6-fluoroquinolin-4-amine hydrochloride, avoiding harsh reagents and high temperatures.
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The classical Skraup synthesis, for example, proceeds through a well-studied pathway. It begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pk The aniline precursor then undergoes a Michael-type conjugate addition to acrolein. uop.edu.pk This is followed by an acid-catalyzed cyclization (electrophilic aromatic substitution) and subsequent oxidation of the resulting dihydroquinoline intermediate to yield the aromatic quinoline ring. uop.edu.pk Studies using 13C-labeled ketones in related reactions have suggested a complex fragmentation-recombination mechanism may also be involved. nih.gov
For syntheses proceeding via a 4-chloro-6-fluoroquinoline intermediate, the key mechanistic step is a nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org The reaction is initiated by the attack of a nucleophile (e.g., ammonia) on the electron-deficient C-4 carbon of the quinoline ring. This step is typically rate-determining and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The electron-withdrawing nature of the quinoline nitrogen and the fluoro substituent at C-6 helps to stabilize this negatively charged intermediate. libretexts.org In the final, rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and forming the 4-amino product. youtube.com
Derivatization and Functionalization of the 6-Fluoroquinolin-4-amine Core
The 6-fluoroquinolin-4-amine scaffold possesses multiple reactive sites, allowing for extensive derivatization. Both the exocyclic amine group and the quinoline ring system can be modified to generate a diverse library of compounds for various applications.
The primary amine at the C-4 position is a versatile handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions.
N-Alkylation: The reaction of the 4-amino group with alkyl halides or other alkylating agents can produce secondary and tertiary amines. wikipedia.org While direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts, the reaction conditions can be controlled to favor mono- or di-alkylation. wikipedia.org For instance, procedures have been developed for the synthesis of N,N'-bis-(7-substituted-quinolin-4-yl)-ethane-1,2-diamine by reacting the corresponding 4-chloroquinoline (B167314) with ethane-1,2-diamine. nih.gov This demonstrates the feasibility of introducing complex alkyl chains onto the 4-amino position. Reductive amination, using carboxylic acids as alkylating agents in the presence of a reducing agent, offers an alternative route to N-alkylated products. researchgate.net
N-Acylation: The 4-amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amide derivatives. N-acylation is a robust reaction used to introduce a vast array of functional groups. nih.gov For example, N-acetylation can be achieved using reagents like acetyl chloride or acetic anhydride. nih.gov More complex acyl groups, including those derived from amino acids, can be introduced by first activating a carboxylic acid with a reagent like ethyl chloroformate to form a mixed anhydride, which then reacts with the amine. acs.org These amide derivatives are often stable and can introduce new hydrogen bonding capabilities or other functionalities.
Table 2: Examples of N-Substitution Reactions on the 4-Amine Moiety This table is interactive. Users can sort columns by clicking on the headers.
| Reaction Type | Reagent(s) | Expected Product Type |
|---|---|---|
| N-Alkylation | Butyl bromide | N-butyl-6-fluoroquinolin-4-amine |
| N-Alkylation | 1,2-Dibromoethane | N,N'-Bis(6-fluoroquinolin-4-yl)ethane-1,2-diamine |
| Reductive Amination | Benzoic acid, Reducing agent | N-benzyl-6-fluoroquinolin-4-amine |
| N-Acylation | Acetyl chloride | N-(6-fluoroquinolin-4-yl)acetamide |
| N-Acylation | Benzoyl chloride | N-(6-fluoroquinolin-4-yl)benzamide |
| N-Sulfonylation | Toluenesulfonyl chloride | N-(6-fluoroquinolin-4-yl)-4-methylbenzenesulfonamide |
The quinoline ring itself can undergo further substitution reactions, although the reactivity is heavily influenced by the existing substituents and the electronic nature of the two fused rings.
Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. uop.edu.pk Reactions typically require vigorous conditions. Substitution occurs preferentially on the benzene ring portion, as the pyridine (B92270) ring is strongly deactivated, especially under acidic conditions where the nitrogen is protonated. The primary directing influence comes from the powerful activating and ortho-, para-directing amino group at C-4, followed by the moderately deactivating but ortho-, para-directing fluoro group at C-6. Therefore, electrophilic substitution is expected to occur primarily at the C-5 and C-8 positions. uop.edu.pk Typical EAS reactions include nitration (using fuming nitric and sulfuric acids) and sulfonation (using fuming sulfuric acid). uop.edu.pk
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the pyridine ring of the quinoline system is activated towards nucleophilic attack due to its electron-deficient nature. Nucleophilic substitution typically occurs at the C-2 and C-4 positions. uop.edu.pk Since the C-4 position is already occupied by the amino group, further substitution would be directed to the C-2 position. For example, quinoline itself reacts with strong nucleophiles like sodamide (NaNH₂) to introduce an amino group at the C-2 position (the Chichibabin reaction) or with potassium hydroxide at high temperatures to yield a 2-hydroxyquinoline. uop.edu.pk The fluorine atom at C-6 on the benzenoid ring is generally not susceptible to nucleophilic displacement unless further activated by strong electron-withdrawing groups in the ortho or para positions. libretexts.org
Cyclization and Condensation Reactions for Scaffold Diversification
Cyclization and condensation reactions are powerful tools for the structural diversification of the 6-fluoroquinolin-4-amine core, enabling the synthesis of novel polycyclic and complex heterocyclic systems. These transformations can modify the compound's steric and electronic properties, which is essential for optimizing interactions with biological targets.
Condensation Reactions: The primary amine group at the C4 position of 6-fluoroquinolin-4-amine serves as a versatile handle for various condensation reactions. One of the most fundamental transformations is its reaction with carboxylic acids or their derivatives (e.g., acid chlorides, esters) to form amide bonds. This reaction is a cornerstone in building larger molecules and linking the quinoline scaffold to other pharmacophores. For instance, the amidation process can be used to append amino acid residues, creating peptide-quinoline hybrids with potential biological activities. nih.gov
Another important class of condensation reactions involves the reaction of the 4-amino group with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These imines are not only biologically relevant themselves but also serve as key intermediates for further transformations. They can be reduced to form stable secondary amines or act as electrophiles in cyclization reactions.
Cyclization Reactions: Intramolecular and intermolecular cyclization reactions provide pathways to construct fused ring systems, significantly increasing the structural complexity and rigidity of the 6-fluoroquinolin-4-amine scaffold. For example, a Doebner reaction, which involves the reaction of an aniline (like 6-fluoroquinolin-4-amine), an aldehyde, and pyruvic acid, can be employed to synthesize quinoline-4-carboxylic acid derivatives. mdpi.com
Multicomponent reactions, such as those involving palladium catalysis, can facilitate the tandem conjugate addition and cyclization of substituted anilines with various partners to construct complex 4-aminoquinoline (B48711) derivatives in a single step. nih.gov While specific examples detailing the use of 6-fluoroquinolin-4-amine in these particular named reactions are not prevalent in readily available literature, the chemical principles governing the reactivity of 4-aminoquinolines are well-established and applicable. nih.gov The amino group activates the quinoline ring, making it amenable to various cyclization strategies that are used to build diverse heterocyclic libraries for screening. nih.govmdpi.com
The table below summarizes the types of reactions applicable for the diversification of the 6-fluoroquinolin-4-amine scaffold.
| Reaction Type | Reactant Partner | Resulting Functional Group/Scaffold | Potential Application |
| Condensation | Carboxylic Acid / Acyl Chloride | Amide | Linker for hybrid molecules, PROTACs |
| Condensation | Aldehyde / Ketone | Imine (Schiff Base) | Intermediate for secondary amines, heterocycles |
| Cyclization | α,β-Unsaturated Carbonyls | Fused Heterocycles | Novel bioactive scaffolds |
| Multicomponent | Alkynes, Isocyanides, etc. | Complex Polycycles | High-throughput library synthesis |
Applications in Proteolysis-Targeting Chimeras (PROTACs) Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net A PROTAC molecule is comprised of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.
The quinoline scaffold is a recognized pharmacophore found in numerous kinase inhibitors and other therapeutic agents, making its derivatives attractive candidates for use as POI ligands in PROTAC design. nih.govacs.org The 6-fluoroquinolin-4-amine moiety, in principle, can serve as a warhead that binds to a specific POI. The primary amine at the C4 position provides a convenient attachment point for a linker, which is a critical element in the synthesis of a functional PROTAC.
The design and synthesis of a PROTAC involve the strategic connection of the POI-binding moiety to an E3 ligase ligand, such as pomalidomide (a CRBN ligand) or a VHL ligand, via a chemically stable linker of optimal length and composition. nih.govtocris.com The amino group of 6-fluoroquinolin-4-amine can be acylated with a linker containing a terminal carboxylic acid or other reactive functional group. This modular synthesis allows for the creation of a library of PROTACs with varying linkers to optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. tocris.com
While specific, publicly documented examples of PROTACs that explicitly use 6-fluoroquinolin-4-amine as the warhead are limited in the reviewed literature, the general principles of PROTAC design strongly support its potential utility. The synthesis of PROTACs often involves standard amide bond formation, where an amine-functionalized warhead is coupled to a linker-E3 ligase ligand construct.
The table below outlines the potential role and synthetic connection of 6-fluoroquinolin-4-amine in a hypothetical PROTAC.
| PROTAC Component | Example Moiety | Role of 6-Fluoroquinolin-4-amine | Synthetic Linkage |
| Warhead (POI Ligand) | 6-Fluoroquinolin-4-amine | Binds to the target protein (e.g., a kinase) | C4-Amine |
| Linker | Polyethylene glycol (PEG), Alkyl chain | Connects Warhead and E3 Ligase Ligand | Amide bond formed with the C4-amine |
| E3 Ligase Ligand | Pomalidomide derivative | Recruits Cereblon (CRBN) E3 Ligase | Attached to the distal end of the linker |
The development of PROTACs based on the 6-fluoroquinolin-4-amine scaffold represents a promising strategy for targeted protein degradation, leveraging a privileged chemical structure with favorable fluorine substitution to create novel therapeutic agents.
Advanced Spectroscopic and Structural Elucidation Research of 6 Fluoroquinolin 4 Amine Hydrochloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 6-fluoroquinolin-4-amine (B1355991) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton and carbon framework, along with direct observation of the influential fluorine substituent.
In the hydrochloride salt, protonation of the quinoline (B57606) nitrogen and the exocyclic amine is expected, which would significantly influence the chemical shifts, particularly for the heterocyclic ring protons and the amine group, compared to the free base.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic protons on the quinoline ring system. The protons on the benzene (B151609) portion of the ring (H-5, H-7, H-8) and the pyridine (B92270) portion (H-2, H-3) will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors. The fluorine atom at the C-6 position will further split the signals of adjacent protons, namely H-5 and H-7, resulting in doublet of doublets patterns. The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will display nine distinct signals corresponding to the carbons of the quinoline core. The carbon atom bonded to the fluorine (C-6) will show a large coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity (C-5, C-7, C-8a) will exhibit smaller C-F coupling constants (²JCF, ³JCF). The chemical shifts of the carbons in the pyridine ring (C-2, C-3, C-4, C-8a) will be affected by the protonation state of the ring nitrogen.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For 6-fluoroquinolin-4-amine, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring.
Please note: The following table is predictive and based on the analysis of structurally similar compounds, as specific experimental data for 6-fluoroquinolin-4-amine hydrochloride is not widely published. Chemical shifts are referenced to TMS (0 ppm) for ¹H and ¹³C, and CFCl₃ (0 ppm) for ¹⁹F.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | H-2 | ~8.5 | d, J ≈ 5-6 Hz |
| H-3 | ~6.8 | d, J ≈ 5-6 Hz | |
| H-5 | ~7.8 | dd, J(H-H) ≈ 9 Hz, J(H-F) ≈ 5-6 Hz | |
| H-7 | ~7.5 | dd, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 9-10 Hz | |
| H-8 | ~8.0 | dd, J(H-H) ≈ 9 Hz, J(H-F) ≈ 2-3 Hz | |
| NH₂ | Variable | br s | |
| ¹³C NMR | C-2 | ~150 | s |
| C-3 | ~100 | s | |
| C-4 | ~152 | s | |
| C-4a | ~122 | d, J(C-F) ≈ 5-10 Hz | |
| C-5 | ~125 | d, J(C-F) ≈ 20-25 Hz | |
| C-6 | ~160 | d, J(C-F) ≈ 240-250 Hz | |
| C-7 | ~110 | d, J(C-F) ≈ 20-25 Hz | |
| C-8 | ~130 | s | |
| C-8a | ~148 | d, J(C-F) ≈ 10-15 Hz | |
| ¹⁹F NMR | C6-F | ~ -110 to -120 | m |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of fragmentation patterns.
For this compound, the molecular formula of the free base is C₉H₇FN₂. nih.gov The nominal mass is 162 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 163. nih.govuni.lu
The fragmentation of the quinoline ring system typically involves characteristic losses. The primary fragmentation pathways for 6-fluoroquinolin-4-amine would likely involve the elimination of small neutral molecules such as HCN or C₂H₂. The presence of the amino group could lead to the loss of NH₃ or related fragments. The initial protonated molecule [M+H]⁺ at m/z 163 would be the parent ion from which further fragmentation occurs under collision-induced dissociation (CID).
| m/z Value (Predicted) | Ion Formula | Designation | Proposed Fragmentation Pathway |
|---|---|---|---|
| 163 | [C₉H₈FN₂]⁺ | [M+H]⁺ | Protonated molecular ion |
| 136 | [C₈H₅FN]⁺ | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
| 119 | [C₈H₄F]⁺ | [M+H - HCN - NH₃]⁺ | Subsequent loss of ammonia |
| 109 | [C₇H₄F]⁺ | [M+H - C₂H₂N₂]⁺ | Loss of aminovinylnitrile moiety |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.
The IR spectrum of this compound will display characteristic absorption bands corresponding to its primary amine, aromatic system, and carbon-fluorine bond. wpmucdn.comvscht.cz The protonation of the amine group to form an ammonium (B1175870) salt (-NH₃⁺) in the hydrochloride form will lead to distinct changes compared to the free primary amine (-NH₂).
Key expected vibrational frequencies include:
N-H Stretching: For a primary amine (-NH₂), two sharp bands are typically observed between 3300-3500 cm⁻¹. wpmucdn.com In the hydrochloride salt, the ammonium group (-NH₃⁺) will show a broad, strong absorption in the 2800-3200 cm⁻¹ region.
Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹. vscht.cz
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1620 cm⁻¹ region. wpmucdn.com
N-H Bending: The scissoring vibration of a primary amine appears around 1580-1650 cm⁻¹. wpmucdn.com The bending for an ammonium salt appears in the 1500-1600 cm⁻¹ range.
C-F Stretching: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.
C-N Stretching: The stretching vibration for aromatic amines is typically found between 1250-1335 cm⁻¹. wpmucdn.com
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Ammonium (-NH₃⁺) | 2800 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |
| C=C / C=N Stretch | Aromatic Ring | 1450 - 1620 | Medium to Strong |
| N-H Bend | Ammonium (-NH₃⁺) | 1500 - 1600 | Medium |
| C-F Stretch | Aryl-F | 1200 - 1270 | Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium to Strong |
X-ray Crystallography and Solid-State Structural Analysis
As of the current literature review, a specific single-crystal X-ray structure for this compound has not been reported. However, analysis of related amine hydrochloride crystal structures shows common motifs. acs.orgacs.org It is expected that the chloride ion would be positioned to form strong hydrogen bonds with the protonated amine group (-NH₃⁺) and the protonated quinoline nitrogen (N-H⁺). These interactions would be key in dictating the solid-state packing arrangement. The planar quinoline rings would likely engage in π-π stacking interactions, further stabilizing the crystal lattice. Obtaining single crystals of sufficient quality would be the critical step to performing this analysis and confirming these structural hypotheses.
Theoretical and Computational Chemistry Studies on 6 Fluoroquinolin 4 Amine Hydrochloride and Its Analogs
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 6-fluoroquinolin-4-amine (B1355991) hydrochloride. While specific DFT studies on this exact compound are not extensively reported in the public domain, the methodologies applied to analogous 4-aminoquinoline (B48711) derivatives provide a clear framework for the expected findings.
For instance, computational studies on related compounds like [(7-chloroquinolin-4-yl)amino]acetophenones have utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to analyze their electronic and structural properties. Such calculations for 6-fluoroquinolin-4-amine would elucidate key parameters that govern its reactivity.
Key calculated properties would include:
Molecular Geometry: Optimization of the bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The nitrogen atoms of the quinoline (B57606) ring and the amino group are expected to be electron-rich, while the hydrogen atoms and the region around the fluorine atom would exhibit more positive potential. This information is vital for predicting how the molecule might interact with biological receptors or other molecules.
These quantum chemical descriptors are foundational for building more complex models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. For 6-fluoroquinolin-4-amine hydrochloride and its analogs, these simulations are crucial for understanding their potential mechanisms of action at a molecular level.
Docking studies on analogous fluoroquinolone compounds have been performed to investigate their interactions with bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov For example, in a study on 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives, docking was used to understand the structure-activity relationships of these antimicrobial agents. nih.gov The docking results for these analogs into the active site of Staphylococcus aureus DNA gyrase revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that are essential for their inhibitory activity.
Similarly, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a biological environment. nih.gov MD simulations can help to:
Assess the stability of the docked pose.
Identify key amino acid residues involved in the binding.
Calculate the binding free energy, which provides a more accurate estimation of the binding affinity.
Structure-Activity Relationship (SAR) Investigations in Non-Clinical Contexts
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For this compound and its analogs, SAR investigations are essential for optimizing their properties.
Elucidation of Key Structural Features for Mechanistic Biological Activity
SAR studies on the broader class of fluoroquinolones have provided valuable insights into the contribution of different substituents on the quinoline core. The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics and is generally considered to enhance antibacterial activity and cell penetration.
The 4-amino group is another critical feature. In related antimalarial 4-aminoquinolines, this group, along with the nitrogen at position 1 of the quinoline ring, is believed to be crucial for accumulating in the parasite's food vacuole and interfering with heme detoxification. nih.gov
By systematically modifying the structure of 6-fluoroquinolin-4-amine and evaluating the impact on a specific biological activity (in a non-clinical context, such as enzyme inhibition), researchers can build a comprehensive SAR profile. For example, replacing the fluorine atom with other halogens or alkyl groups, or modifying the amino group, would help to delineate the precise role of these functionalities.
Predictive Modeling for Novel Analog Design
The data generated from SAR studies can be used to develop predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose.
These models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. For instance, a 3D-QSAR study on fluoroquinolone derivatives as inhibitors for tuberculosis generated models that could predict the minimal inhibitory concentrations. researchgate.net The contour maps generated from such analyses highlight regions where steric bulk, electrostatic charge, or hydrophobic character is favorable or unfavorable for activity, thereby guiding the design of new, more potent analogs.
For 6-fluoroquinolin-4-amine, a QSAR model could be built using a dataset of its analogs with varying substituents. This model would then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.
Reaction Mechanism Predictions and Energetic Profiles
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights into the formation of 6-fluoroquinolin-4-amine and its analogs. While specific computational studies on the reaction mechanisms for the synthesis of this compound are not readily found, the general synthetic routes for 4-aminoquinolines have been described. frontiersin.org
Typically, 4-aminoquinolines are synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline (B167314) and an appropriate amine. frontiersin.org Computational studies could be employed to:
Model the reaction pathway: This would involve identifying the transition states and intermediates along the reaction coordinate.
Calculate the activation energies: The energy barriers for different steps in the reaction can be calculated to determine the rate-limiting step.
Investigate the role of catalysts: If a catalyst is used in the synthesis, its interaction with the reactants and its effect on the reaction energetics can be studied.
For example, DFT calculations could be used to compare the energetic profiles of the reaction with and without a catalyst, or to understand the influence of different solvents on the reaction rate. Such studies would provide a deeper understanding of the synthesis process and could help in optimizing the reaction conditions for improved yields.
Mechanistic Biological Activity Research of 6 Fluoroquinolin 4 Amine Hydrochloride Derivatives
Enzyme Inhibition Mechanism Studies
The inhibitory effects of 6-fluoroquinolin-4-amine (B1355991) hydrochloride derivatives have been evaluated against several key enzymes implicated in various diseases. These studies provide crucial insights into how these compounds exert their therapeutic effects at a molecular level.
Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are primarily used in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Research into compounds with similar backbones has shown that they can act as potent AChE inhibitors, with some derivatives exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov These inhibitors can interact with both the catalytic and peripheral anionic sites of the enzyme, potentially interfering with processes like the AChE-induced aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. nih.govnih.gov Its overexpression is linked to immune suppression in cancer and other diseases. nih.gov Derivatives based on quinoline (B57606) and similar nitrogen-containing heterocyclic structures have been investigated as IDO1 inhibitors. The mechanism often involves the inhibitor binding to the heme-containing active site of the enzyme, thereby blocking the access of its natural substrate, L-tryptophan. nih.gov
DNA Gyrase: DNA gyrase is a bacterial type II topoisomerase essential for DNA replication, making it a prime target for antibiotics. nih.govnih.gov Fluoroquinolones, which share a core quinoline structure, are well-known inhibitors of DNA gyrase. nih.gov They function by stabilizing the complex between the enzyme and cleaved DNA, leading to double-strand breaks that are lethal to the bacteria. nih.govresearchgate.net The binding typically occurs at the interface of the GyrA and GyrB subunits of the enzyme and the DNA. nih.gov
NEK4: While specific studies on 6-fluoroquinolin-4-amine hydrochloride derivatives and NEK4 (NIMA-related kinase 4) are not extensively documented in the provided context, kinase inhibition is a general and significant area of research for quinoline-based compounds.
α-Glucosidase: α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov Studies on various heterocyclic derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC₅₀ values than the clinically used drug acarbose. nih.gov The inhibitory mechanism can be of a mixed-type, involving both competitive and non-competitive interactions. scielo.br
Kinase: Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. mdpi.comnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. nih.gov The 4-aminoquinoline (B48711) and 4-aminoquinazoline scaffolds are prominent in the design of kinase inhibitors. nih.govnih.gov These inhibitors can be designed to target specific kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Fms-like tyrosine kinase 3 (FLT3), by binding to the ATP-binding site of the enzyme. nih.govnih.gov
Reversible and Irreversible Inhibition Mechanisms
The interaction between an inhibitor and an enzyme can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it.
In the context of quinoline-based derivatives, both reversible and irreversible inhibition have been observed. For instance, many kinase inhibitors based on the 4-aminoquinoline scaffold are designed to be reversible, competing with ATP for binding to the active site. mdpi.com However, the development of covalent inhibitors, which form an irreversible bond with a specific amino acid residue (often a cysteine) in the target kinase, is a strategy to achieve higher potency and overcome drug resistance. nih.gov
Competitive, Uncompetitive, and Non-Competitive Binding Modes
The mechanism of reversible enzyme inhibition can be further classified into different binding modes:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme.
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This is a common mode of inhibition for many compounds, including some α-glucosidase inhibitors. scielo.br
Kinetic studies are essential to determine the mode of inhibition. For example, studies on certain α-glucosidase inhibitors have revealed a mixed-type inhibition mechanism, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govscielo.br
Active Site and Allosteric Modulation Studies
The interaction of inhibitors with enzymes can occur at the active site or at an allosteric site.
Active Site Binding: Many inhibitors are designed to mimic the natural substrate of the enzyme and bind to the active site, thereby blocking the catalytic activity. This is a common mechanism for competitive inhibitors, such as many kinase inhibitors that compete with ATP. mdpi.com
Allosteric Modulation: Allosteric modulators bind to a site on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme that can either enhance (positive modulation) or inhibit (negative modulation) its activity. Allosteric inhibition offers potential advantages, such as higher specificity, as allosteric sites are often less conserved than active sites across enzyme families. Research has explored the discovery of allosteric probes for various enzymes.
Investigation of Molecular Targets and Binding Affinities
Identifying the specific molecular targets of a compound and quantifying its binding affinity are crucial steps in drug discovery. Techniques such as molecular docking and experimental binding assays are employed for this purpose.
Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a receptor. These studies can provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme's active site. For example, docking studies of α-glucosidase inhibitors have helped to identify the specific amino acid residues involved in binding. scielo.br
Experimental methods to determine binding affinity include:
IC₅₀ Determination: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency.
Ki (Inhibition Constant): This is a more precise measure of binding affinity for reversible inhibitors and represents the dissociation constant of the enzyme-inhibitor complex.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can directly measure the binding kinetics and thermodynamics of an inhibitor to its target protein.
| Derivative Type | Target Enzyme | Reported IC₅₀ Values |
| Indolo[1,2-b]isoquinoline derivatives | α-Glucosidase | 3.44 ± 0.36 to 41.24 ± 0.26 μM nih.gov |
| Xanthostigmine derivatives | Acetylcholinesterase | Nanomolar range nih.gov |
| 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives | FLT3 | 123 nM nih.gov |
| Milciclib | CDK2 | 45 nM mdpi.com |
| 1,3,4-Thiadiazole derivatives | α-Glucosidase | IC₅₀ as low as 3.66 mM dntb.gov.ua |
Role as Mechanistic Probes in Biochemical Pathways
Beyond their therapeutic potential, enzyme inhibitors serve as valuable tools or "mechanistic probes" to elucidate complex biochemical pathways. By selectively inhibiting a specific enzyme, researchers can study the downstream consequences of that inhibition on cellular processes.
For instance, selective inhibitors of IDO1 can be used to investigate the role of the kynurenine pathway in immune regulation and disease pathogenesis. nih.gov Similarly, specific kinase inhibitors are indispensable tools for dissecting signaling cascades and understanding how they become dysregulated in diseases like cancer. nih.gov The ability of some cholinesterase inhibitors to also block the AChE-induced aggregation of β-amyloid provides a mechanistic link between cholinergic activity and amyloid pathology in Alzheimer's disease. nih.gov
The development of potent and selective inhibitors for enzymes like DNA gyrase, α-glucosidase, and various kinases continues to be an active area of research, with the 6-fluoroquinolin-4-amine scaffold and its derivatives offering a promising starting point for the design of novel therapeutic agents and mechanistic probes. researchgate.netresearchgate.net
Analytical Methodologies in Chemical Research of 6 Fluoroquinolin 4 Amine Hydrochloride
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable tools in the synthetic chemistry of 6-fluoroquinolin-4-amine (B1355991) hydrochloride, allowing for the qualitative and semi-quantitative assessment of sample purity and the real-time monitoring of reaction progression. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely utilized.
Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective method frequently used to monitor the progress of chemical reactions that produce 6-fluoroquinolin-4-amine hydrochloride. By spotting the reaction mixture on a TLC plate at various time intervals, chemists can observe the consumption of starting materials and the formation of the desired product. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and a mobile phase. The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation. For aminoquinolines, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727) is often effective. Visualization of the spots is typically achieved under UV light, where fluorescent compounds or those with a UV chromophore can be seen.
Key Applications of TLC in the Synthesis of this compound:
Reaction Monitoring: Tracking the disappearance of reactants and the appearance of the product spot.
Solvent System Selection: Aiding in the development of a suitable solvent system for larger-scale column chromatography purification.
Preliminary Purity Check: Providing a quick estimate of the number of components in a sample.
High-Performance Liquid Chromatography (HPLC):
HPLC is a more sophisticated and powerful chromatographic technique that provides high-resolution separation and is widely used for the definitive purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
In a typical RP-HPLC setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is non-polar. The mobile phase is a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. Detection is commonly performed using a UV-Vis detector, as the quinoline (B57606) ring system of the compound has a strong UV absorbance.
For instance, in the analysis of related fluoroquinolone compounds, HPLC methods have been developed that utilize a C18 stationary phase and a UV detector set at a specific wavelength, such as 290 nm, to achieve sensitive detection. nih.gov The mobile phase composition and flow rate are optimized to ensure good resolution between the main compound and any potential impurities, which could include starting materials, by-products, or degradation products. turkjps.org
Below is an illustrative table of typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A gradient of Buffer A (e.g., 0.1% Trifluoroacetic Acid in Water) and Buffer B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approximately 254 nm or 290 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development, based on established methods for analogous fluoroquinolone structures.
Quantitative Analysis Methods in Synthetic Research
Quantitative analysis is crucial for determining the exact amount of this compound in a sample, which is essential for yield calculations, formulation studies, and quality control. HPLC is the predominant technique for the quantitative analysis of this compound.
To perform quantitative analysis using HPLC, a calibration curve is constructed. This involves preparing a series of standard solutions of this compound at known concentrations and injecting them into the HPLC system. The peak area of the analyte at each concentration is measured, and a graph of peak area versus concentration is plotted. This graph, the calibration curve, should be linear over the desired concentration range. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve.
The method must be validated to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, ideally >0.999.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Research on similar fluoroquinolone derivatives has demonstrated the development of validated HPLC methods for quantitative analysis, showcasing excellent linearity and low limits of detection and quantitation. nih.govmdpi.com For example, a validated method for a related compound reported a linear range and the corresponding LOD and LOQ values, which provide a benchmark for what could be expected for this compound.
The following interactive table provides an example of a data set that might be generated during the validation of a quantitative HPLC method for this compound.
| Validation Parameter | Illustrative Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.9995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
This table contains hypothetical data to illustrate the typical performance characteristics of a validated quantitative HPLC method for a small organic molecule like this compound.
Future Research Directions and Emerging Applications in Academic Chemistry
Development of Green Chemistry Approaches in 6-Fluoroquinolin-4-amine (B1355991) Hydrochloride Synthesis
The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of quinoline (B57606) derivatives, a shift from traditional methods, which often involve hazardous reagents and harsh conditions, to more sustainable practices is a key research focus. researchgate.netnih.gov General green approaches for quinoline synthesis that could be adapted for 6-fluoroquinolin-4-amine hydrochloride include the use of environmentally benign solvents like water and ethanol, and the application of greener catalysts such as p-toluenesulfonic acid (p-TSA) and formic acid. researchgate.netnih.gov
Exploration of Novel Synthetic Pathways and Advanced Functionalization
The quest for novel synthetic methodologies that offer improved efficiency, selectivity, and access to a wider range of derivatives is a cornerstone of modern organic chemistry. For quinoline synthesis, numerous innovative strategies have been developed, including tandem reactions catalyzed by transition metals like iridium and copper, which enable the construction of the quinoline core from readily available starting materials. nih.gov Other novel approaches include electrophilic cyclization of N-(2-alkynyl)anilines and one-pot reactions under solvent-free conditions. nih.govnih.gov
The functionalization of the quinoline ring is another critical area of research, allowing for the fine-tuning of a compound's properties. For instance, the introduction of various substituents at different positions on the quinoline scaffold can significantly impact its biological activity. nih.gov Research into novel α-amino acid functionalized 6-fluoro quinolones has been reported, demonstrating the ongoing effort to create new derivatives with potentially enhanced properties. researchgate.net
Despite the broad interest in quinoline chemistry, specific literature on novel synthetic pathways and advanced functionalization strategies exclusively for this compound is limited. Future research should aim to explore new synthetic routes to this compound and investigate the introduction of diverse functional groups to expand its chemical space and potential applications.
Integration with Flow Chemistry and Automated Synthesis Systems
Flow chemistry and automated synthesis represent a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and the potential for high-throughput screening of reaction conditions. researchgate.net These technologies are particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reaction volumes and precise control of parameters mitigate risks. nih.gov The synthesis of various heterocyclic compounds, including some quinoline derivatives, has been successfully adapted to flow chemistry systems. nih.govnih.govresearchgate.netbeilstein-journals.org
Automated synthesis platforms have also been instrumental in the rapid preparation of libraries of compounds for drug discovery and have been applied to the synthesis of complex molecules. d-nb.infonih.gov For example, the automated synthesis of 6-[18F]Fluoro-L-DOPA, a radiolabeled amino acid, highlights the capabilities of these systems in handling complex multi-step syntheses. d-nb.infonih.govnih.gov
However, there is a notable absence of published research specifically detailing the integration of this compound synthesis with flow chemistry or automated systems. This presents a significant opportunity for future research to develop continuous-flow processes or automated synthesis protocols for this compound, which could lead to more efficient and scalable production.
Advanced Computational Methodologies for Structure-Function Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Various computational approaches, from molecular docking to more advanced machine learning algorithms, are being used to understand and predict the interactions of small molecules with biological targets. nih.gov While general QSAR and computational studies are prevalent in the broader field of medicinal chemistry, specific and detailed computational models for predicting the structure-function relationship of this compound are not widely reported. Future work in this area could involve the development of robust QSAR models and the use of molecular dynamics simulations to elucidate the conformational behavior and interaction patterns of this specific molecule.
Expanding Mechanistic Investigations of Biological Interactions in in vitro Systems
Understanding the mechanism of action of a compound at the molecular level is crucial for its development and application. In vitro assays are fundamental to these investigations, providing a controlled environment to study the interaction of a compound with specific biological targets such as enzymes or receptors. For many quinoline derivatives, particularly fluoroquinolones, the primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov
In vitro antibacterial activity studies have been conducted on various 6-fluoroquinolone derivatives, revealing their potency against a range of Gram-positive and Gram-negative bacteria. nih.gov These studies often involve determining the minimum inhibitory concentration (MIC) against different bacterial strains.
While the broader class of fluoroquinolones is well-studied, specific and comprehensive mechanistic investigations into the biological interactions of this compound in in vitro systems are not extensively documented in publicly available research. Future studies should focus on detailed enzymatic and cellular assays to identify the specific molecular targets of this compound and to elucidate the structural basis for its biological activity. This could involve techniques such as X-ray crystallography of the compound bound to its target or biophysical methods to measure binding affinity and kinetics.
Q & A
Q. Basic: What are the standard synthetic routes for 6-fluoroquinolin-4-amine hydrochloride?
A common approach involves reductive amination or nucleophilic substitution reactions. For example, fluoroquinoline derivatives can be synthesized by reacting 6-fluoroquinolin-4-ol with ammonia or amine precursors under catalytic conditions. The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Purification often employs column chromatography (e.g., 10% methanol in dichloromethane) to isolate the product, as seen in analogous syntheses of chloroquinoline derivatives .
Q. Advanced: How can researchers optimize low yields in multi-step syntheses of this compound?
Key factors include:
- Catalyst selection : Use NaHB(OAc)₃ or other mild reducing agents to minimize side reactions.
- Temperature control : Maintain room temperature during amination to prevent decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Workup optimization : Neutralize excess HCl post-reaction to avoid salt precipitation issues.
Refer to reaction yields (24–92%) and conditions in structurally similar compounds for benchmarking .
Q. Basic: What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 4.0–5.0 ppm). Fluorine substituents cause splitting patterns in adjacent protons.
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F.
- Elemental analysis : Validate C, H, N, and Cl content (±0.4% deviation).
Cross-reference with published NMR shifts of related fluoroquinolines .
Physicochemical Properties
Q. Basic: How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt improves aqueous solubility due to ionic interactions, facilitating biological assays. Stability studies should assess:
Q. Advanced: What strategies mitigate formulation challenges in drug delivery systems?
- Excipient screening : Use viscosity-reducing agents (e.g., pyridoxine hydrochloride analogs) to improve injectable formulations.
- Lyophilization : Enhances long-term stability by removing water.
- pH adjustment : Maintain pH 3–5 to prevent free base precipitation.
Refer to hydrogel formulations of metformin hydrochloride for methodological parallels .
Biological Evaluation
Q. Basic: What in vitro models evaluate the antimalarial activity of this compound?
- Plasmodium cultures : Measure IC₅₀ values against chloroquine-resistant strains (e.g., P. falciparum 3D7).
- Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
Protocols for chloroquinoline derivatives (e.g., 7-chloro-N-(4-fluorophenyl)quinolin-4-amine) provide validated frameworks .
Q. Advanced: How should researchers interpret discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Evaluate bioavailability, metabolic stability (e.g., liver microsomes), and tissue distribution.
- Metabolite identification : Use LC-HRMS to detect active/degradation products.
- Dosing regimens : Adjust based on half-life (t₁/₂) and clearance rates.
Contradictions in antimalarial studies of fluoroquinolines highlight the need for integrated PK/PD modeling .
Data Analysis and Contradictions
Q. Advanced: How to resolve conflicting NMR data during structural elucidation?
- Impurity profiling : Use preparative TLC or HPLC to isolate by-products.
- Tautomer analysis : Assess pH-dependent shifts for amine/amide tautomers.
- 2D NMR (COSY, HSQC) : Clarify coupling patterns and quaternary carbon assignments.
Examples from chloroquinoline derivatives show how side-chain conformers alter spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
